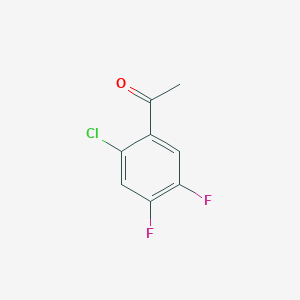

2'-Chloro-4',5'-difluoroacetophenone

Description

2'-Chloro-4',5'-difluoroacetophenone (CAS: 121872-94-4) is an acetophenone derivative with a chloro substituent at the 2' position and fluorine atoms at the 4' and 5' positions on the aromatic ring. Its molecular formula is C₈H₅ClF₂O, and it has a molecular weight of 190.57 g/mol . The compound is synthesized via Friedel-Crafts acylation using 3,4-difluorochlorobenzene and acetyl chloride, achieving a yield of ~80% . It serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution reactions .

Propriétés

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNODNMUCMFITCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371399 | |

| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121872-94-4 | |

| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The electrophilic acylation proceeds via the formation of a reactive acylium ion intermediate. For 2'-chloro-4',5'-difluoroacetophenone, the reaction would theoretically require 1,2,4-trifluorobenzene as the aromatic substrate. However, due to the scarcity of 1,2,4-trifluorobenzene, alternative strategies often employ regioselective halogenation or isomer separation post-synthesis.

Key Parameters :

-

Temperature : 0–5°C to minimize side reactions such as polyacylation.

-

Molar Ratio : Substrate-to-chloroacetyl chloride ratio of 1.0:1.2 to ensure complete conversion.

-

Catalyst Loading : 1.2 equivalents of AlCl₃ relative to chloroacetyl chloride.

Limitations :

-

Generation of stoichiometric AlCl₃ waste, necessitating acid hydrolysis and producing hazardous effluent.

-

Poor regioselectivity in polysubstituted arenes, leading to mixtures of ortho, meta, and para isomers.

Ionic Liquid-Catalyzed Synthesis

Modern approaches leverage ionic liquids as green catalysts to enhance selectivity and reduce environmental impact. A patented method for 2-chloro-4'-fluoroacetophenone synthesis exemplifies this strategy, utilizing 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as both solvent and catalyst.

Procedure and Optimization

Step 1 : Chloroacetyl chloride is added dropwise to a mixture of fluorobenzene and [BMIM]Cl at 0–30°C. The ionic liquid facilitates polarization of the chloroacetyl chloride, enhancing electrophilicity without requiring excess solvent.

Step 2 : Post-reaction, the product is isolated via vacuum distillation, achieving yields of 85–90% with >98% purity.

Advantages :

-

Catalyst Reusability : The ionic liquid is recovered and reused for 5–7 cycles without significant activity loss.

-

Solvent-Free Conditions : Eliminates volatile organic compounds (VOCs), aligning with green chemistry principles.

Scalability : Pilot-scale trials demonstrate a 200-L batch process with consistent yield and purity, underscoring industrial viability.

Halogen Exchange Reactions

Halogen exchange (halex) reactions offer a pathway to introduce fluorine atoms at specific positions. For instance, 2',4'-dichloroacetophenone can undergo fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (150–180°C).

Reaction Dynamics

-

Substrate : 2',4'-dichloroacetophenone.

-

Reagent : Anhydrous KF (3.0 equivalents).

-

Yield : 70–75% for monofluorination; difluoro products require extended reaction times (24–48 h).

Challenges :

-

Competing side reactions, including dechlorination and aryl ring defluorination.

-

High temperatures promote decomposition, necessitating precise thermal control.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on pre-halogenated acetophenones provides another route. For example, 2',5'-difluoro-4'-nitroacetophenone can undergo nitro displacement by chloride ions under phase-transfer conditions.

Typical Conditions :

-

Substrate : 2',5'-difluoro-4'-nitroacetophenone.

-

Reagent : Tetrabutylammonium chloride (TBACl, 1.5 equivalents).

-

Solvent : Toluene/water biphasic system.

Drawbacks :

-

Nitro group reduction side reactions necessitate additional purification steps.

-

Limited applicability to electron-deficient arenes.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 70–75 | 90–92 | High (Al waste, VOCs) |

| Ionic Liquid Synthesis | [BMIM]Cl | 85–90 | 98–99 | Low (solvent-free) |

| Halogen Exchange | KF/DMSO | 70–75 | 85–88 | Moderate (DMSO disposal) |

| Nucleophilic Substitution | TBACl | 60–65 | 80–85 | Moderate (biphasic waste) |

Analyse Des Réactions Chimiques

Types of Reactions

2’-Chloro-4’,5’-difluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chloro-4,5-difluorobenzoic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: 2-chloro-4,5-difluorobenzoic acid

Reduction: 2’-chloro-4’,5’-difluoro-1-phenylethanol

Substitution: Various substituted acetophenones depending on the nucleophile used.

Applications De Recherche Scientifique

2’-Chloro-4’,5’-difluoroacetophenone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2’-Chloro-4’,5’-difluoroacetophenone depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors in the body. The molecular targets and pathways involved vary depending on the derivative or final product synthesized from this compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chloro- and Fluoro-Substituted Acetophenones

2-Chloro-2',4'-Difluoroacetophenone (CAS: 51336-94-8)

- Molecular Formula : C₈H₅ClF₂O (MW: 190.57 g/mol)

- Key Differences : Fluorine atoms at the 2' and 4' positions instead of 4' and 5'.

- Applications : Used in the synthesis of triazolium antifungal agents (e.g., fluconazole derivatives) .

- Synthesis : Similar Friedel-Crafts routes but with varying halogenated precursors .

3',5'-Dichloro-4'-Fluoro-2,2,2-Trifluoroacetophenone (CAS: 1190865-44-1)

- Molecular Formula : C₈H₂Cl₂F₄O (MW: 261.00 g/mol)

- Key Differences : Contains trifluoroacetyl and dichloro substituents, increasing steric hindrance and lipophilicity.

- Applications : Intermediate for insecticides like isocycloseram and sarolaner .

2',4'-Dichloroacetophenone (CAS: 2234-16-4)

- Molecular Formula : C₈H₆Cl₂O (MW: 189.04 g/mol)

- Key Differences : Two chlorines at 2' and 4' positions, lacking fluorines.

- Properties: Higher logP (2.89) compared to 2'-chloro-4',5'-difluoroacetophenone (logP ~2.5), indicating increased hydrophobicity .

Fluoro-Substituted Acetophenones with Hydroxyl/Methoxy Groups

5'-Fluoro-2'-Hydroxyacetophenone

- Molecular Formula : C₈H₇F O₂ (MW: 154.04 g/mol)

- Key Differences : Hydroxyl group at 2' enhances hydrogen bonding, increasing solubility in polar solvents.

- Synthesis : Produced via AlCl₃-mediated Fries rearrangement of fluorophenyl acetate .

2',6'-Difluoro-4'-Methoxyacetophenone (CAS: 886498-84-6)

Difluoroacetophenones with Varying Substituent Positions

| Compound | CAS | Substituent Positions | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2',3'-Difluoroacetophenone | 18355-80-1 | 2',3' | 156.13 | 84–85 (20 mmHg) | Not reported |

| 2',5'-Difluoroacetophenone | Not provided | 2',5' | 156.13 | Not reported | Not reported |

| 3',5'-Difluoroacetophenone | 123577-99-1 | 3',5' | 156.13 | Not reported | Not reported |

- Trends: Boiling Points: 2',3'-difluoroacetophenone boils at 84–85°C under reduced pressure, while chloro-containing analogs (e.g., this compound) likely have higher boiling points due to increased molecular weight . Reactivity: Electron-withdrawing groups (Cl, F) at ortho/para positions enhance electrophilicity, favoring nucleophilic substitutions. Methoxy or hydroxyl groups reduce reactivity .

Key Physical Properties

- This compound: Melting Point: Not explicitly reported, but analogs like 2',4'-dichloroacetophenone melt at ~50–54°C . LogP: Estimated ~2.5 (similar to 2',4'-dichloroacetophenone) .

- 2-Chloro-4'-Hydroxyacetophenone (CAS: 6305-04-0): Molecular Weight: 170.59 g/mol Solubility: Higher in polar solvents due to phenolic -OH group .

Activité Biologique

2'-Chloro-4',5'-difluoroacetophenone (CAS No. 121872-94-4) is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

- Molecular Formula : C₈H₅ClF₂O

- Molecular Weight : 190.57 g/mol

This compound contains a chloro group and two fluoro groups attached to an acetophenone backbone, which significantly influences its biological properties.

The primary biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways:

- Target Enzyme : Human leukocyte elastase (HLE)

- Mode of Action : The compound acts as an inhibitor of HLE, which is involved in inflammatory processes. The inhibition mechanism involves multiple interactions with the enzyme, affecting its activity and potentially modulating inflammatory responses.

Biochemical Pathways

This compound exhibits antioxidant properties, contributing to the neutralization of free radicals and reduction of oxidative stress. This activity has been demonstrated in various environments, including polar (water) and non-polar (benzene) solvents.

Biological Activities

The compound has shown a range of biological activities, including:

- Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative damage in biological systems.

- Antimicrobial Properties : Preliminary studies suggest potential antifungal activity against various plant pathogenic fungi.

Antimicrobial Activity

A study evaluated the antifungal efficacy of this compound against several pathogenic fungi. The results indicated that this compound demonstrated significant antifungal activity comparable to established fungicides like dicloran and carbendazim. The specific arrangement of substituents on the aromatic ring was found to be crucial for its antifungal potency.

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Commercial Fungicides |

|---|---|---|

| Sclerotinia minor | 50 µg/mL | Comparable to dicloran |

| Sclerotinia sclerotiorum | 40 µg/mL | Comparable to carbendazim |

| Botrytis cinerea | 30 µg/mL | Comparable to dicloran |

Enzyme Inhibition Studies

Molecular docking studies have been conducted to assess the binding interactions between this compound and HLE. These studies provided insights into how the compound inhibits enzyme activity, which could be leveraged for therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2'-Chloro-4',5'-difluoroacetophenone, and how are yields optimized?

- Answer: The compound is typically synthesized via Friedel-Crafts acylation using 3,4-difluorochlorobenzene and acetyl chloride, achieving ~80% yield under optimized conditions . Key factors influencing yield include:

- Catalyst selection: Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution.

- Solvent polarity: Non-polar solvents (e.g., dichloromethane) favor acylation.

- Temperature control: Reactions performed at 0–5°C minimize side reactions.

- Purification: Column chromatography or recrystallization improves purity. Alternative routes using nitrobenzene precursors (e.g., 5-chloro-2-fluoronitrobenzene) require reductive acetylation but are less efficient .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer: A combination of techniques ensures structural validation:

- ¹H/¹³C NMR: Distinguishes aromatic protons (δ 6.8–7.5 ppm) and the acetyl group (δ 2.6 ppm for CH₃) .

- FT-IR: Confirms carbonyl stretch (~1680 cm⁻¹) and C-F/Cl vibrations (1100–500 cm⁻¹).

- High-resolution mass spectrometry (HRMS): Validates molecular formula (C₈H₅ClF₂O; [M+H]⁺ = 190.57) .

- X-ray crystallography: Resolves positional ambiguities of substituents in the aromatic ring .

Q. What are the primary applications of this compound in proteomics research?

- Answer: The acetophenone moiety serves as a photoaffinity label or crosslinker in studying protein-ligand interactions. Its halogen substituents enhance electron-deficient character, facilitating covalent bonding with nucleophilic residues (e.g., cysteine or lysine) under UV irradiation . Methodologically, it is used to:

- Map binding sites in enzyme active pockets.

- Stabilize transient protein complexes for structural analysis.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents in this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic effects:

- Fukui indices identify sites prone to nucleophilic attack (e.g., para-positions to electron-withdrawing groups).

- Hammett constants quantify substituent effects on reaction rates.

- Molecular electrostatic potential (MEP) maps visualize charge distribution, showing higher electrophilicity at the chloro-substituted position compared to fluorinated sites .

Q. What strategies resolve contradictions in reported reaction pathways for halogen displacement?

- Answer: Discrepancies in halogen reactivity (Cl vs. F) arise from solvent polarity and leaving-group ability. To address this:

- Kinetic studies: Monitor reaction progress via GC-MS or HPLC under varying conditions (e.g., DMF vs. THF).

- Isotopic labeling: Track substitution regioselectivity using ¹⁸O-labeled nucleophiles.

- Competitive experiments: Compare reactivity of 2'-Cl-4',5'-F with analogs (e.g., 2',4'-difluoro derivatives) to isolate electronic vs. steric effects .

Q. How does the electronic environment influence regioselectivity in nucleophilic substitution reactions?

- Answer: The electron-withdrawing acetyl group directs nucleophiles to meta/para positions relative to itself. However, competing effects occur:

- Fluorine’s ortho-directing nature vs. chlorine’s weaker directing ability creates multiple reactive sites.

- Methodology: Use regioselective blocking groups (e.g., sulfonation) to isolate specific positions.

- Case study: In Suzuki couplings, the chloro-substituted position reacts preferentially with aryl boronic acids due to lower activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.